

Commercial suppliers and purity grades of 6-Bromoquinazolin-2-amine

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Compound of Interest

Compound Name: **6-Bromoquinazolin-2-amine**

Cat. No.: **B112188**

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A Technical Guide to 6-Bromoquinazolin-2-amine for Researchers

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This technical guide provides an in-depth overview of **6-Bromoquinazolin-2-amine**, a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, purity grades, and outlines comprehensive experimental protocols for its synthesis, purification, and analysis.

Commercial Availability and Purity Grades

6-Bromoquinazolin-2-amine is available from a range of commercial suppliers, catering to the needs of research and development laboratories. The purity of the available products is typically high, ensuring reliability and reproducibility in experimental settings. Below is a summary of prominent suppliers and their offered purity grades.

Supplier	Stated Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Career Henan Chemical Co.	99%	791626-58-9	C ₈ H ₆ BrN ₃	224.06
Dideu Industries Group Limited	99.00%	791626-58-9	C ₈ H ₆ BrN ₃	224.06
Synchem	95%	190273-89-3	C ₈ H ₆ BrN ₃	224.06
ChemScene	≥95%	130148-53-7 (related structure)	C ₈ H ₆ BrN ₃ O	240.06

It is imperative for researchers to consult the suppliers' Certificate of Analysis (CoA) for batch-specific purity data and impurity profiles. Adherence to Good Manufacturing Practices (GMP) by suppliers is a critical consideration for ensuring the quality and consistency of pharmaceutical intermediates^[1]. The quality of starting materials and intermediates directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API)^[2] ^[3].

Experimental Protocols

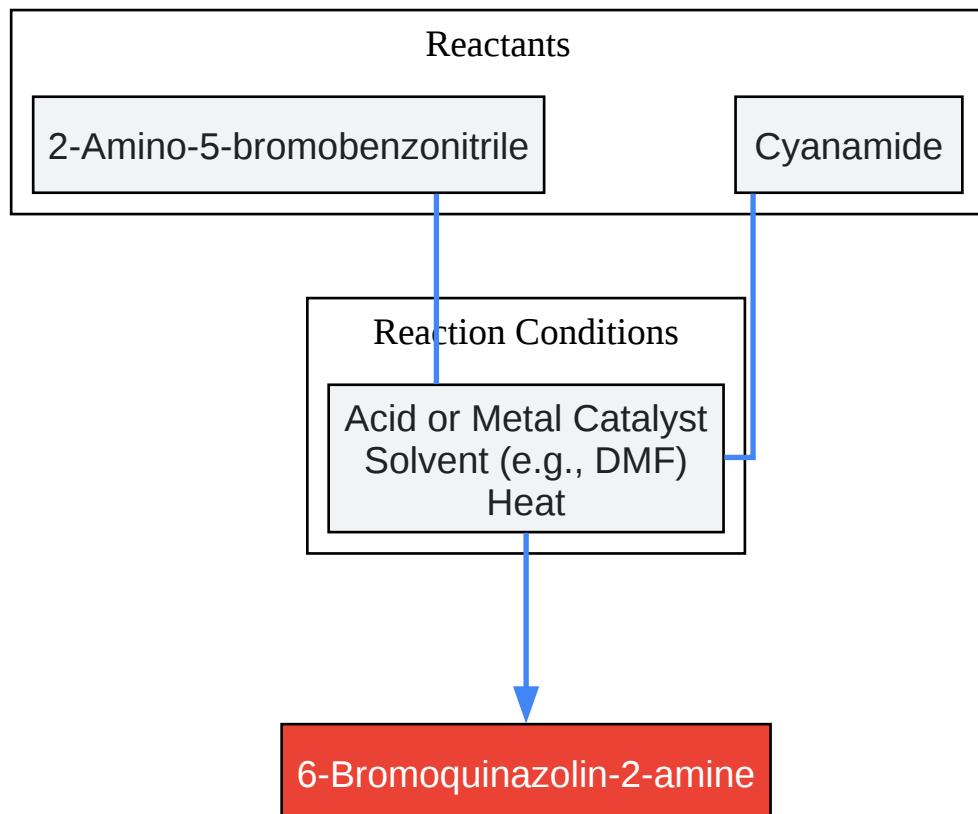
The following sections detail the methodologies for the synthesis, purification, and analysis of **6-Bromoquinazolin-2-amine**, compiled from established chemical literature and adapted for this specific compound.

Synthesis of 6-Bromoquinazolin-2-amine

A plausible and efficient synthetic route to 2-aminoquinazoline derivatives involves the cyclization of appropriately substituted 2-aminobenzonitriles.^[4]^[5]^[6]^[7] This approach offers a direct and high-yielding pathway to the desired quinazoline scaffold.

Reaction Scheme:

A likely synthetic pathway involves the reaction of 2-amino-5-bromobenzonitrile with a source of the C2-N fragment, such as cyanamide, in the presence of a catalyst.



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Figure 1: Proposed synthetic pathway for **6-Bromoquinazolin-2-amine**.

Materials and Equipment:

- 2-amino-5-bromobenzonitrile
- Cyanamide
- Copper(I) iodide (CuI) or a suitable acid catalyst
- A base (e.g., potassium carbonate)
- Dimethylformamide (DMF)

- Standard laboratory glassware for inert atmosphere reactions
- Heating and stirring apparatus
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- To a solution of 2-amino-5-bromobenzonitrile in DMF, add cyanamide, a catalytic amount of Cul, and a base.
- Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

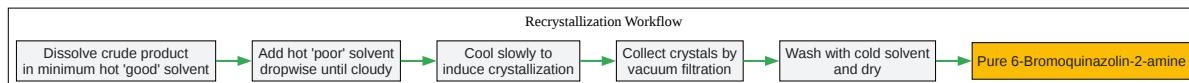
Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.^[8] The choice of solvent is critical and is often determined empirically. For amino-containing heterocyclic compounds, a two-solvent system can be particularly effective.^{[9][10][11]}

Procedure:

- Dissolve the crude **6-Bromoquinazolin-2-amine** in a minimum amount of a hot "good" solvent (e.g., ethanol or acetone) in which the compound is soluble.
- While the solution is hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. The poor solvent should be miscible with the good solvent but one in which the target compound is insoluble.
- If necessary, add a few drops of the hot good solvent to redissolve the precipitate and obtain a clear solution.

- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.



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Figure 2: General workflow for two-solvent recrystallization.

Quality Control and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for determining the purity and stability of quinazoline derivatives.[12][13][14] A reverse-phase HPLC method is commonly employed for such analyses.

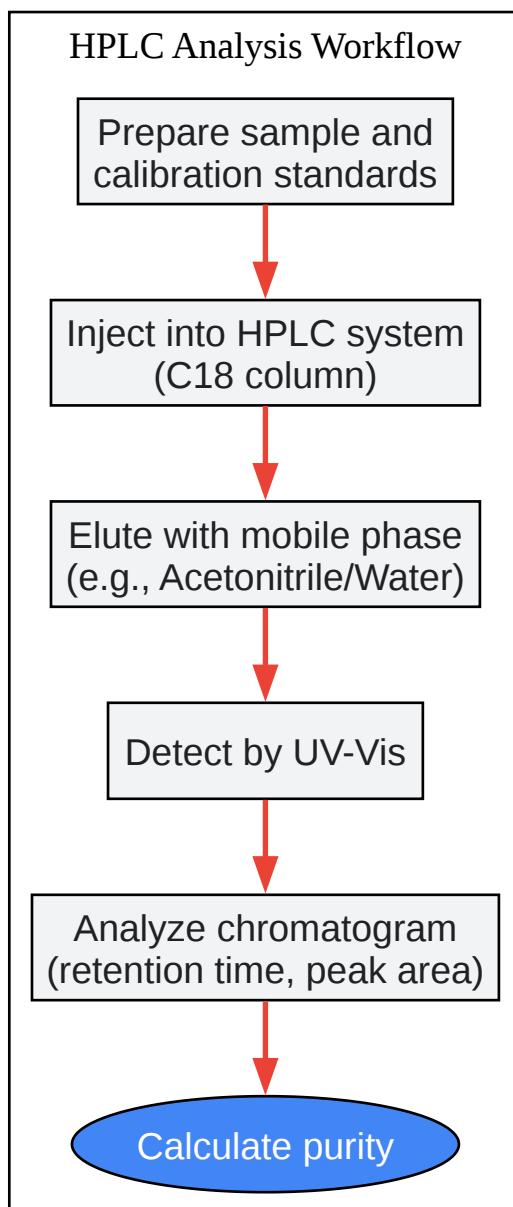
Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or an appropriate buffer (e.g., phosphate buffer). The exact composition should be optimized for the best separation of the main peak from any impurities. For quinazoline derivatives, a mobile phase containing acetonitrile and orthophosphoric acid has been shown to be effective.[15]
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Determined by the UV absorbance maximum of **6-Bromoquinazolin-2-amine**.

- Injection Volume: 10-20 μL .

Procedure:

- Prepare a stock solution of the purified **6-Bromoquinazolin-2-amine** in a suitable solvent (e.g., acetonitrile or methanol).
- Prepare a series of calibration standards by diluting the stock solution.
- Inject the standards and the sample solution into the HPLC system.
- Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.
- Calculate the purity of the sample based on the relative peak areas.



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Figure 3: Workflow for purity analysis by HPLC.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR spectra should be acquired to confirm the identity and structure of the synthesized **6-Bromoquinazolin-2-amine**. While specific spectral data for this exact compound is not readily available in public repositories,

characteristic shifts for the quinazoline core and the influence of the bromine and amine substituents can be predicted based on data from similar structures.[16][17][18][19]

Sample Preparation and Data Acquisition:

- Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Process the data and assign the signals to the corresponding protons and carbons in the molecule.

Conclusion

This technical guide provides a foundational resource for researchers working with **6-Bromoquinazolin-2-amine**. By understanding the commercial landscape and employing robust experimental protocols for its synthesis, purification, and analysis, scientists can confidently utilize this versatile building block in their drug discovery and development endeavors. The quality control of pharmaceutical intermediates is paramount, and the methodologies outlined herein are designed to ensure the integrity and reproducibility of research outcomes.[20][21]

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